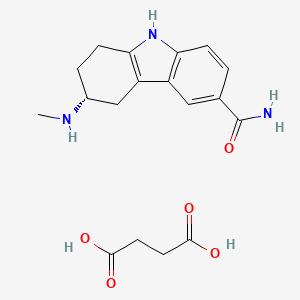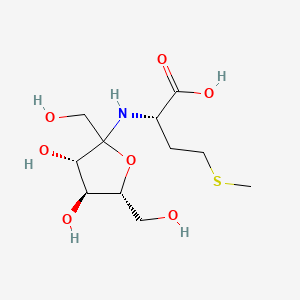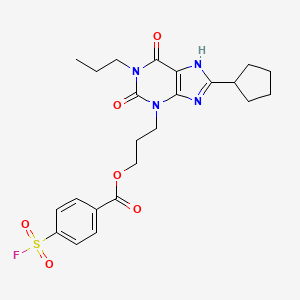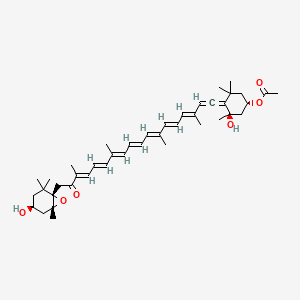
Ibrolipim
Vue d'ensemble
Description
Ibrolipim, also known as NO-1886, is a cholesterol-lowering drug from the statin family. It acts as a lipoprotein lipase activator, which helps in accelerating fatty acid oxidation. This compound has garnered attention due to its potential in controlling blood lipid levels, thereby reducing the risk of heart disease .
Applications De Recherche Scientifique
Ibrolipim has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lipoprotein lipase activation and its effects on lipid metabolism.
Biology: Investigated for its role in regulating lipid levels in biological systems and its potential therapeutic effects on metabolic disorders.
Medicine: Explored for its potential in treating hyperlipidemia, atherosclerosis, and other cardiovascular diseases.
Industry: Used in the development of new lipid-lowering drugs and formulations.
Mécanisme D'action
Ibrolipim exerts its effects by activating lipoprotein lipase, an enzyme that plays a crucial role in lipid metabolism. This activation leads to increased breakdown of triglycerides into free fatty acids and glycerol, which are then utilized by the body for energy production. The molecular targets of this compound include the ATP-binding membrane cassette transporters A-1 (ABCA1) and G-1 (ABCG1), which are involved in cholesterol efflux and lipid homeostasis .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Ibrolipim plays a significant role in biochemical reactions, particularly those involving lipoprotein lipase (LPL). It interacts with LPL, an enzyme crucial for the metabolism of lipoproteins . The nature of these interactions involves the activation of LPL, which in turn influences lipid accumulation .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by suppressing lipid accumulation and increasing LPL in the kidneys . This impact extends to cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically LPL. It activates LPL, leading to changes in gene expression and a decrease in lipid accumulation .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to maintain its stability and effectiveness in laboratory settings. It continues to suppress lipid accumulation and increase LPL expression in long-term in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, minipigs fed a high-sucrose and high-fat diet (HSFD) with 0.1 g/kg/day this compound showed a decrease in weight gain, plasma glucose, insulin, triglyceride, and urinary albumin concentrations .
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as LPL and influences metabolic flux and metabolite levels .
Transport and Distribution
Its effects on lipid accumulation suggest it may interact with lipid transporters or binding proteins .
Subcellular Localization
Given its role in lipid metabolism, it may be localized to compartments or organelles involved in these processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ibrolipim is synthesized through a multi-step process. The preferred IUPAC name for this compound is Diethyl (4-[(4-bromo-2-cyanophenyl)carbamoyl]phenyl)methylphosphonate. The synthesis involves the reaction of 4-bromo-2-cyanophenyl isocyanate with 4-(diethoxyphosphorylmethyl)aniline under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions
Ibrolipim undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products are often used in further research and development to explore new applications and potential therapeutic uses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Atorvastatin: Another statin used to lower cholesterol levels by inhibiting the enzyme HMG-CoA reductase.
Simvastatin: Similar to atorvastatin, it also inhibits HMG-CoA reductase and is used to manage hyperlipidemia.
Rosuvastatin: A potent statin that lowers cholesterol levels by inhibiting HMG-CoA reductase.
Uniqueness of Ibrolipim
This compound is unique in its mechanism of action as it activates lipoprotein lipase rather than inhibiting HMG-CoA reductase like other statins. This distinct mechanism allows for a different approach to managing lipid levels and offers potential benefits in treating conditions related to lipid metabolism .
Propriétés
IUPAC Name |
N-(4-bromo-2-cyanophenyl)-4-(diethoxyphosphorylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN2O4P/c1-3-25-27(24,26-4-2)13-14-5-7-15(8-6-14)19(23)22-18-10-9-17(20)11-16(18)12-21/h5-11H,3-4,13H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRTURMJVWXURQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C#N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157989 | |
| Record name | Ibrolipim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133208-93-2 | |
| Record name | Diethyl [[4-[[(4-bromo-2-cyanophenyl)amino]carbonyl]phenyl]methyl]phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133208-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ibrolipim [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133208932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ibrolipim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IBROLIPIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07H1561618 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(1E,3E)-hepta-1,3-dienyl]-3,4-dihydroxy-2-oxocyclohexane-1-carbaldehyde](/img/structure/B1674155.png)







![(2S)-2-[(4-{[(1H-imidazol-4-ylmethyl)amino]methyl}-2-(2-methylphenyl)phenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B1674167.png)
![2-[4-(2-Amino-3-mercapto-propylamino)-benzoylamino]-4-methylsulfanyl-butyric acid](/img/structure/B1674168.png)



